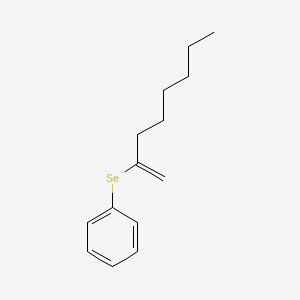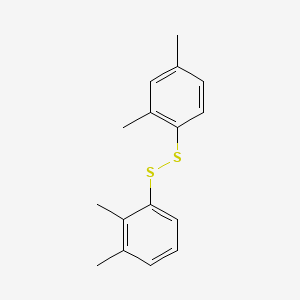
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl is an organic compound characterized by the presence of two sulfur atoms forming a disulfide bond between two aromatic rings The compound’s structure includes two methyl groups attached to the phenyl rings at the 2,3- and 2,4- positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylbenzenethiol with 2,4-dimethylbenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol, sodium borohydride, and lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl exerts its effects involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, switching between the oxidized disulfide form and the reduced thiol form. These redox reactions are crucial in various biological processes, including protein folding and stabilization. The compound may interact with molecular targets such as enzymes and proteins that contain thiol groups, influencing their activity and function.
類似化合物との比較
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl can be compared with other similar compounds, such as:
- Bis(2,5-dimethylphenyl) disulfide
- Bis(2,4,6-trimethylphenyl) disulfide
- 1,2-bis(2,3-dimethylphenyl)ethane
- 1,2-bis(2,4-dimethylphenyl)ethane
These compounds share structural similarities but differ in the position and number of methyl groups on the aromatic rings
特性
CAS番号 |
65087-14-1 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-[(2,3-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(13(3)10-11)17-18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |
InChIキー |
NLUOYJAEFWYGLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SSC2=CC=CC(=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


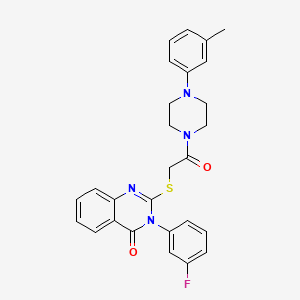
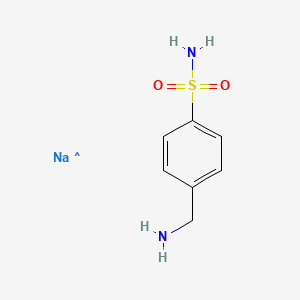
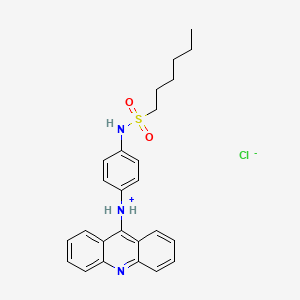
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)


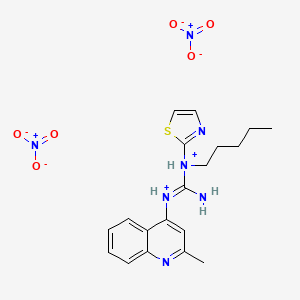
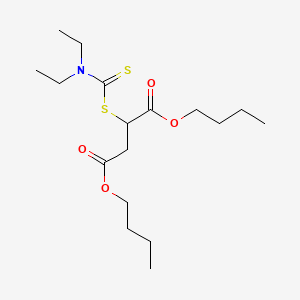
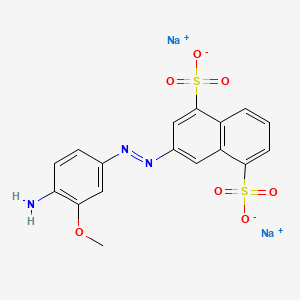
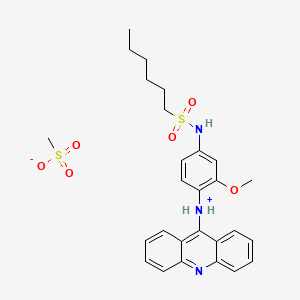

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
